3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine

Catalog No.
S14055707
CAS No.
M.F
C9H14ClNS
M. Wt
203.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-ami...

Product Name

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine

IUPAC Name

3-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

InChI

InChI=1S/C9H14ClNS/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4H,5-6,11H2,1-2H3

InChI Key

FIWWNANMABAJIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(S1)Cl)CN

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound characterized by the presence of a 5-chlorothiophen-2-yl group attached to a dimethylpropanamine backbone. Its molecular formula is C9H12ClNC_9H_{12}ClN and it has a molecular weight of approximately 173.65 g/mol. The compound features a tertiary amine structure, which is significant for its biological activity and potential applications in medicinal chemistry.

Typical of amines and thiophene derivatives:

  • Alkylation: The amine group can be alkylated using alkyl halides to form more complex amine derivatives.
  • Acylation: Reaction with acyl chlorides can yield amides, which may enhance the compound's pharmacological properties.
  • Nucleophilic Substitution: The chlorine atom in the thiophene ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are essential for modifying the compound to improve its efficacy or selectivity in biological applications.

The compound exhibits potential biological activity, particularly as an inhibitor of thrombin, an enzyme involved in blood coagulation. Research indicates that compounds with similar structures have shown promise in antithrombotic applications, suggesting that 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine may possess similar properties. The presence of the 5-chlorothiophen-2-yl group is crucial for its interaction with biological targets, enhancing its effectiveness in inhibiting thrombin activity .

Synthesis of 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine can be achieved through several methods:

  • Direct Amine Synthesis: This involves the reaction of 5-chlorothiophen-2-carboxaldehyde with 2,2-dimethylpropanamine under suitable conditions (e.g., in the presence of a catalyst) to yield the desired amine.
    5 Chlorothiophen 2 carboxaldehyde+2 2 dimethylpropanamine3 5 Chlorothiophen 2 yl 2 2 dimethylpropan 1 amine\text{5 Chlorothiophen 2 carboxaldehyde}+\text{2 2 dimethylpropanamine}\rightarrow \text{3 5 Chlorothiophen 2 yl 2 2 dimethylpropan 1 amine}
  • Reduction Reactions: Starting from corresponding nitro or carbonyl precursors, reduction can yield the amine product.
  • Grignard Reactions: Utilizing Grignard reagents with suitable electrophiles may also provide pathways to synthesize this compound.

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine has potential applications in:

  • Pharmaceutical Development: As a candidate for thrombin inhibition, it may be useful in developing new anticoagulant therapies.
  • Chemical Biology: Its unique structure allows it to serve as a probe or tool in biological studies related to protein interactions and enzymatic functions.
  • Material Science: Due to its thiophene component, it could be explored for applications in organic electronics or as a building block for polymers.

Studies on the interactions of 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that compounds containing similar thiophene moieties exhibit significant binding affinities towards thrombin and other serine proteases . Further research is needed to elucidate the specific binding sites and interactions at the molecular level.

Several compounds share structural similarities with 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-olC9H14ClNOSC_9H_{14}ClNOSContains an amino group and hydroxyl functionality; potential for different biological activity .
3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amineC19H21ClN2C_{19}H_{21}ClN_2Larger aromatic system; may exhibit distinct pharmacological properties .
3-(Diethylamino)-2,2-dimethylpropan-1-olC10H23N1OC_{10}H_{23}N_1ODifferent alkyl substituents; potentially different interaction profiles.

Uniqueness

The uniqueness of 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine lies in its specific combination of a chlorinated thiophene moiety and a dimethylpropanamine structure, which may confer unique pharmacokinetic properties and selectivity against thrombin compared to other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.0535483 g/mol

Monoisotopic Mass

203.0535483 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types